

The Kinase Selectivity Profile of Luxeptinib (CG-806): A Technical Guide

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Compound of Interest

Compound Name: CG-806

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Abstract

Luxeptinib (formerly **CG-806**) is a potent, orally bioavailable, multi-kinase inhibitor currently under clinical investigation for the treatment of various hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Its mechanism of action is characterized by the potent and selective inhibition of key kinases involved in cancer cell proliferation, survival, and resistance, most notably FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.^{[1][2]} This technical guide provides an in-depth overview of the kinase selectivity profile of luxeptinib, presenting quantitative inhibition data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.

Kinase Selectivity Profile of Luxeptinib (CG-806)

Luxeptinib exhibits a distinct kinase selectivity profile, potently targeting kinases that are critical drivers in hematologic cancers while sparing others that are often associated with toxicity. Broad kinase screening has demonstrated its high affinity for all forms of FLT3 and BTK, including wild-type and clinically relevant mutant variants that confer resistance to other inhibitors.

Quantitative Kinase Inhibition Data

The inhibitory activity of luxeptinib has been quantified against a broad panel of kinases using various assay formats. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for key targets.

Table 1: Inhibitory Activity (IC50) of Luxeptinib Against Key Kinases

Kinase Target	IC50 (nM)	Assay Platform
FLT3		
FLT3-WT	8.7	Reaction Biology
FLT3-ITD	0.8	Reaction Biology
BTK		
BTK-WT	5.0	Reaction Biology
BTK-C481S	2.5	Reaction Biology
Aurora Kinases		
AURKA	1.0	Reaction Biology
AURKB	3.0	Reaction Biology
Other Relevant Kinases		
LYN A	2.0	Reaction Biology
LYN B	6.9	Reaction Biology
LCK	0.7	Reaction Biology
BLK	0.7	Reaction Biology
ITK	4.3	Reaction Biology
BMX/ETK	14.5	Reaction Biology
CSF1R (FMS)	0.6	Reaction Biology
TRKA	1.0	Reaction Biology
TRKB	4.5	Reaction Biology
TRKC	0.9	Reaction Biology
DDR2	3.0	Reaction Biology
MET	8.1	Reaction Biology
RET	9.4	Reaction Biology

c-SRC	110	Reaction Biology
YES1	310	Reaction Biology
FGR	83	Reaction Biology
FER	14	Reaction Biology
TEC	>1000	Reaction Biology
EGFR	>1000	Reaction Biology
ErbB2	>1000	Reaction Biology
ErbB4	>1000	Reaction Biology

Data sourced from "LUXEPTINIB (CG-806) targets FLT3 and clusters of kinases operative in acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Table 2: Binding Affinity (Kd) of Luxeptinib for FLT3 Variants

FLT3 Variant	Kd (nM)	Assay Platform
FLT3-WT	0.24	DiscoverX KINOMEscan
FLT3-ITD	3.1	DiscoverX KINOMEscan
FLT3-D835Y (TKD)	4.2	DiscoverX KINOMEscan
FLT3-ITD/F691L (GK)	15	DiscoverX KINOMEscan

Data sourced from "LUXEPTINIB (CG-806) targets FLT3 and clusters of kinases operative in acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity profile of luxeptinib.

Radiometric Filter Binding Assay (Reaction Biology Corporation)

This assay directly measures the catalytic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol:

- **Reaction Setup:** Kinase reactions are prepared in a total volume of 25 μ L containing the kinase, a specific peptide or protein substrate, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
- **Compound Addition:** Luxeptinib is serially diluted and added to the reaction mixture.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of [γ -33P]-ATP at a concentration around the K_m for each specific kinase.
- **Incubation:** The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 120 minutes), ensuring the reaction is in the linear range.
- **Termination and Capture:** The reactions are stopped by spotting the mixture onto P81 phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.
- **Washing:** The filter paper is washed extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ -33P]-ATP.
- **Detection:** The radioactivity retained on the filter paper is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay (DiscoverX)

This is a competition-based binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

Protocol:

- Kinase Preparation: DNA-tagged kinases are produced in *E. coli* or HEK-293 cells.
- Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to create an affinity resin.
- Competition Reaction: The DNA-tagged kinase, the ligand-coated beads, and luxeptinib are combined in a binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
- Incubation: The reaction is incubated at room temperature with shaking for 1 hour to allow for equilibrium to be reached.
- Washing: The beads are washed to remove unbound components.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase bound to the resin is compared to a DMSO control to determine the percentage of inhibition. K_d values are calculated from the dose-response curve.

Mobility Shift Kinase Assay (Carna Biosciences)

This assay measures the electrophoretic mobility shift that occurs when a substrate peptide is phosphorylated.

Protocol:

- Kinase Reaction: The kinase reaction is performed in a 384-well plate containing the kinase, a fluorescently labeled peptide substrate, ATP, and luxeptinib at various concentrations.
- Incubation: The reaction is incubated at room temperature for a specified period.
- Electrophoretic Separation: A portion of the reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated and non-phosphorylated

substrates to separate based on their different charge-to-mass ratios.

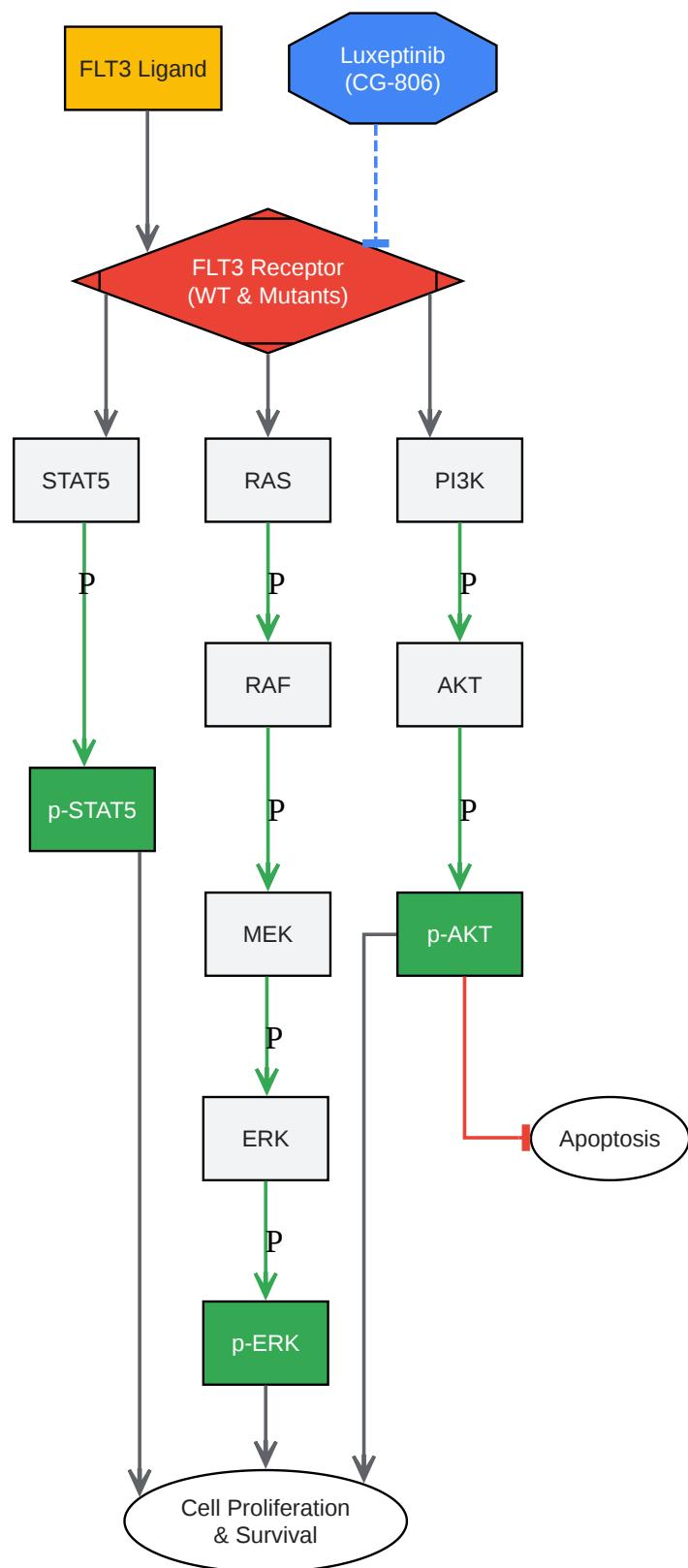
- **Detection:** The separated fluorescently labeled peptides are detected by a laser-induced fluorescence detector.
- **Data Analysis:** The ratio of the phosphorylated product to the non-phosphorylated substrate is calculated. The percentage of inhibition is determined relative to a DMSO control, and IC₅₀ values are generated from the dose-response data.

Signaling Pathway Modulation by Luxeptinib

Luxeptinib exerts its anti-cancer effects by concurrently inhibiting multiple oncogenic signaling pathways.

Inhibition of FLT3 Signaling

Luxeptinib potently inhibits both wild-type and mutant forms of FLT3, a key driver in a significant subset of AML cases. This inhibition blocks downstream signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, leading to reduced cell proliferation and increased apoptosis.

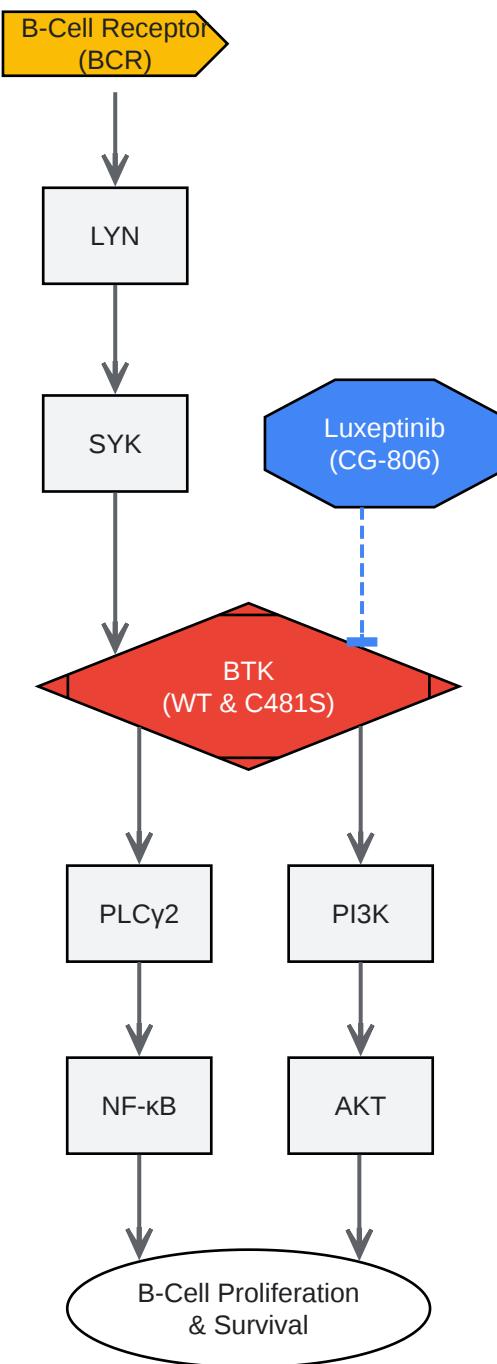


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Caption: Luxeptinib inhibits FLT3 signaling pathways.

Inhibition of BTK Signaling in B-Cell Malignancies

In B-cell cancers, luxeptinib targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK and other key kinases like LYN and SYK. This disrupts downstream signaling through PLC γ 2, PI3K/AKT, and NF- κ B, which are crucial for B-cell survival and proliferation.

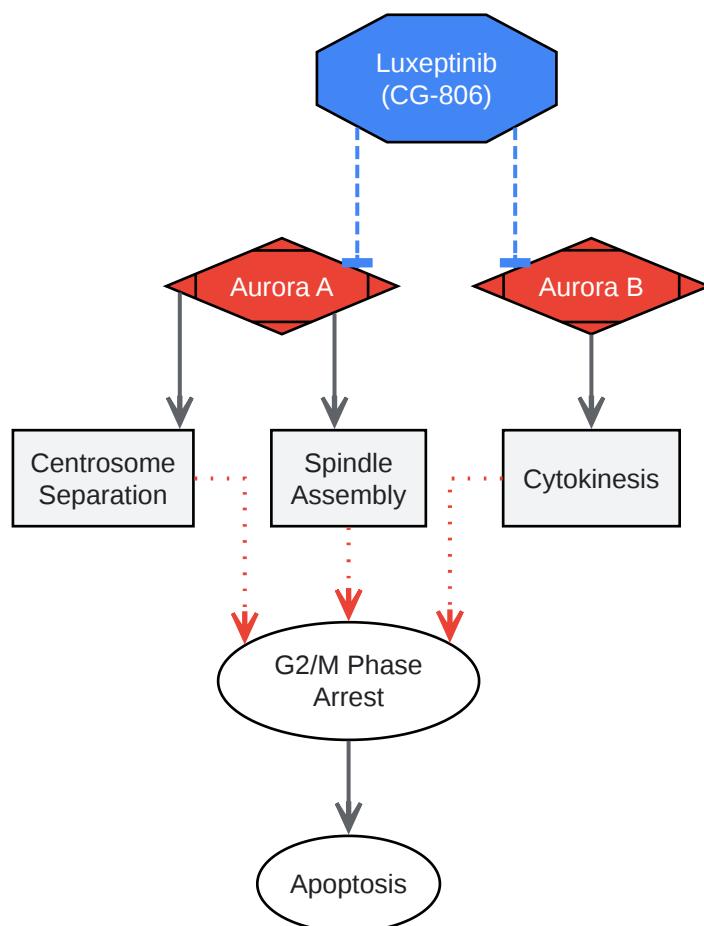


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Caption: Luxeptinib inhibits BCR signaling via BTK.

Inhibition of Aurora Kinase Signaling and Cell Cycle Progression

Luxeptinib's inhibition of Aurora kinases A and B disrupts critical processes in mitosis, such as centrosome separation and spindle assembly. This leads to defects in cell division and can induce cell cycle arrest, particularly a G2/M phase arrest in FLT3 wild-type AML cells, and subsequent apoptosis.[\[1\]](#)[\[2\]](#)



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Caption: Luxeptinib disrupts mitosis via Aurora kinase inhibition.

Conclusion

Luxertinib (**CG-806**) possesses a unique and potent kinase selectivity profile that rationally targets key oncogenic drivers in hematological malignancies. Its ability to inhibit wild-type and mutant forms of FLT3 and BTK, coupled with its activity against Aurora kinases, provides a multi-pronged approach to overcoming cancer cell proliferation, survival, and drug resistance. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and clinicians involved in the development and application of novel kinase inhibitors.

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References

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